molecular formula C12H15N B100086 6-Phenylhexanenitrile CAS No. 17777-31-0

6-Phenylhexanenitrile

Cat. No.: B100086
CAS No.: 17777-31-0
M. Wt: 173.25 g/mol
InChI Key: BSJKBXNHLQEFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylhexanenitrile is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Its CAS Registry Number is 28353-03-9 . A CAS RN is a unique identifier assigned by the Chemical Abstracts Service that provides a reliable, international link to specific substance information . As a nitrile derivative with a phenylhexane backbone, this compound serves as a valuable building block in organic synthesis and chemical research. While specific applications and mechanisms of action for this exact molecule are not detailed in the available public literature, its structure suggests potential utility in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers value this compound for its functional group, which can be further transformed into other useful moieties like carboxylic acids or amines. This product is intended for research purposes only and is not approved for use in humans, animals, or as a component in commercial products. Researchers are encouraged to consult the scientific literature for the most recent studies on its properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJKBXNHLQEFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440295
Record name 6-phenylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17777-31-0
Record name 6-phenylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Phenylhexanenitrile and Its Structural Analogues

Electrochemical Approaches to 6-Phenylhexanenitrile Derivates

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, utilizing electrons as traceless reagents to drive chemical transformations. rsc.orgresearchgate.net This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and unique reactivity. rsc.orgd-nb.info The application of electrochemistry to the synthesis of complex molecules, including nitrile-containing scaffolds, is a rapidly developing field. nih.govrsc.org

The development of novel electrochemical methodologies has opened avenues for the construction of intricate molecular architectures under mild conditions. researchgate.net Electrosynthesis facilitates the generation of highly reactive intermediates, such as radical ions, which can participate in a variety of bond-forming reactions. nih.gov These methods are characterized by high levels of control over reactivity through the precise tuning of the electrode potential. nih.gov The use of undivided cells and green solvents like water can further enhance the environmental credentials of these synthetic procedures. d-nb.info

Recent advancements have demonstrated the power of electrochemistry in creating C(sp³)-rich heterocycles and other complex scaffolds from simple starting materials. nih.gov These strategies often involve the deconstructive functionalization of aromatic systems or the direct functionalization of C-H bonds. nih.govrsc.org Such principles can be conceptually extended to the synthesis of this compound derivatives by designing electrochemical reactions that couple appropriate aromatic and aliphatic fragments. For instance, electrochemically induced cross-coupling reactions could provide a route to these structures, circumventing traditional, often harsher, synthetic methods. acs.org

A particularly innovative strategy for synthesizing functionalized nitriles involves the radical-mediated migration of a cyano group. mdpi.com This process allows for the remote functionalization of a molecule, where a functional group is installed at a position distant from the initial site of reaction. Electrochemical methods are well-suited for initiating such radical cascade reactions.

One such approach is the electrochemical azidocyanation of alkenes, which proceeds through a 1,4-nitrile migration. mdpi.com The reaction is initiated by the anodic oxidation of an azide (B81097) source to generate an azide radical. This radical adds to an alkene within a cyanohydrin substrate, triggering a cascade that involves the migration of the nitrile group and results in the formation of a difunctionalized product. mdpi.com This methodology provides a powerful tool for converting simple alkenes into more complex nitrile-containing molecules. The process highlights how electrochemical initiation can enable transformations that are difficult to achieve with conventional methods, providing access to substituted hexanenitrile (B147006) frameworks. nih.govmdpi.com

Building upon the principles of difunctionalization, electrochemical methods can be designed to access trifunctionalized hexanenitrile scaffolds. This can be achieved through radical cascade reactions where an initial radical addition to an unsaturated system triggers a series of events, including group migration and subsequent trapping by another functional group. nih.gov

For example, an electrochemically generated radical could add to an appropriately designed alkenyl nitrile. This addition can be followed by a nitrile migration to generate a new radical intermediate, which is then oxidized at the anode to a cation. nih.gov This cation can be trapped by a nucleophile present in the reaction medium, resulting in the incorporation of a third functional group. The strategic choice of the starting alkene, the radical precursor, and the trapping nucleophile allows for the synthesis of a diverse array of trifunctionalized products. This approach showcases the versatility of electrosynthesis in achieving high levels of molecular complexity in a single, controlled operation. nih.govacs.org

Transition Metal-Catalyzed Syntheses of this compound Analogues

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. Nickel catalysis, in particular, has seen a recent surge in popularity due to the metal's unique reactivity and relative abundance.

Nickel catalysts have proven to be exceptionally versatile, capable of promoting a wide range of transformations, including cross-coupling reactions that join two electrophiles. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them highly valuable in synthetic organic chemistry. researchgate.netacs.org

A noteworthy application of nickel catalysis is the regioselective reductive alkylsilylation of activated olefins like acrylonitrile (B1666552). researchgate.net This three-component reaction combines an unactivated alkyl bromide, a chlorosilane, and an alkene to generate a silylated nitrile product. researchgate.net The reaction is characterized by its excellent regioselectivity and tolerance for a wide array of functional groups, including esters, amides, and alcohols. acs.orgresearchgate.net

The transformation allows for the efficient assembly of diverse alkylsilanes, which are valuable building blocks in organic synthesis. researchgate.net The ability to use readily available alkyl bromides and chlorosilanes as coupling partners makes this method highly practical. researchgate.netresearchgate.net This methodology has been successfully applied to the functionalization of bioactive molecules, demonstrating its potential in medicinal chemistry. researchgate.net

Table 1: Scope of Nickel-Catalyzed Reductive Alkylsilylation of Acrylonitrile

EntryAlkyl BromideChlorosilaneProductYield (%)
11-bromoadamantaneChlorodimethyl(vinyl)silane3-adamantyl-3-silylpropanenitrile derivative89
2Cyclopentyl bromideChlorodimethyl(vinyl)silane3-cyclopentyl-3-silylpropanenitrile derivative75
3Isopropyl bromideChlorodimethyl(vinyl)silane3-isopropyl-3-silylpropanenitrile derivative68
4Bromo-derivative of IndomethacinChlorodimethyl(vinyl)silaneSilylated Indomethacin derivative58
5Bromo-derivative of NaproxenChlorodimethyl(vinyl)silaneSilylated Naproxen derivative57

This table presents selected examples from a study on the nickel-catalyzed reductive alkylsilylation of acrylonitrile, showcasing the reaction's scope with various alkyl bromides. The yields reported are for the isolated products. researchgate.net

Nickel-Catalyzed Reactions

Enantioselective Hydrocyanation of Phenylalkenes and Homostilbenes

Enantioselective hydrocyanation, the addition of hydrogen cyanide across a carbon-carbon double bond, stands as a powerful tool for the synthesis of chiral nitriles. These nitriles are valuable precursors to a variety of other functional groups, including amines, carboxylic acids, and amides. Nickel-catalyzed systems, particularly those employing chiral phosphine (B1218219) or phosphite (B83602) ligands, have been extensively studied for this transformation.

A plausible synthetic route to this compound via this method would involve the enantioselective hydrocyanation of 5-phenyl-1-pentene. While specific literature on the hydrocyanation of this exact substrate is not abundant, the general principles of nickel-catalyzed hydrocyanation of terminal alkenes are well-established. researchgate.netscholaris.ca The reaction typically proceeds via the oxidative addition of HCN to a low-valent nickel complex, followed by alkene coordination, migratory insertion, and reductive elimination to furnish the nitrile product. scholaris.ca The use of chiral ligands, such as those derived from TADDOL, allows for the control of stereochemistry during the migratory insertion step, leading to the formation of one enantiomer in excess. researchgate.net

Recent advancements in this field include the use of dual electrocatalysis, which combines cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation to achieve highly enantioselective hydrocyanation of conjugated alkenes. nih.gov This approach avoids the direct use of stoichiometric and highly toxic HCN, making it a safer alternative.

Table 1: Representative Enantioselective Hydrocyanation of Alkenes

Entry Alkene Substrate Catalyst System Ligand Product Yield (%) ee (%) Reference
1 Styrene Ni(COD)₂ (R,R)-TADDOL-derived phosphine-phosphite 2-Phenylpropanenitrile 85 92 researchgate.net
2 1,3-Butadiene Ni(COD)₂ Multichiral diphosphite 3-Pentenenitrile >95 95 uni-koeln.de
3 2-Methoxy-6-vinylnaphthalene CoCl₂/CuBr Chiral Pyridine-Oxazoline (R)-2-(6-Methoxynaphthalen-2-yl)propanenitrile 75 94 nih.gov
Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the stereoselective formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through several cross-coupling strategies. One such approach involves the coupling of a phenyl Grignard or organozinc reagent with a 6-halohexanenitrile in the presence of a chiral nickel or palladium catalyst.

Alternatively, a more convergent approach would involve the coupling of a (4-phenylbutyl)metal species with a 2-haloacetonitrile. The stereocenter in these reactions is typically installed through the use of a chiral ligand that coordinates to the metal center, influencing the enantioselectivity of the reductive elimination step. For example, nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary propargylic halides with arylzinc reagents have been shown to proceed with high stereoconvergence. nih.gov This highlights the potential for creating chiral centers from racemic starting materials.

The development of new ligands is critical to advancing this field. Chiral chelating monophosphane atropisomeric biaryl ligands have been shown to be effective in the asymmetric Suzuki-Miyaura coupling to produce axially chiral biaryls, demonstrating the power of tailored ligands in controlling stereochemistry. mdpi.com

Table 2: Representative Asymmetric Cross-Coupling Reactions for C-C Bond Formation

Entry Electrophile Nucleophile Catalyst System Ligand Product Yield (%) ee (%) Reference
1 Racemic secondary propargylic bromide Arylzinc reagent NiCl₂·glyme (S)-Pybox Chiral allene 83 89 nih.gov
2 Heterobiaryl bromide Ketone N-tosylhydrazone Pd(dba)₂ TADDOL-derived phosphoramidite Chiral heterobiaryl styrene >90 >90 sci-hub.se
3 ortho-Substituted aryl bromide ortho-Substituted arylboronic acid PdCl₂(C₆H₅CN)₂ BisNap-Phos Atropisomeric biaryl up to 97 up to 86 mdpi.com

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium and other precious metals for a variety of organic transformations.

Arylation of Alkyl Halides with Organoaluminum Reagents

A direct route to this compound can be achieved through the copper-catalyzed arylation of a 6-halo-hexanenitrile with a phenylorganoaluminum reagent, such as triphenylaluminum. This reaction typically employs a copper(I) salt, such as copper(I) iodide, in the presence of a suitable ligand. One study reports the successful coupling of primary alkyl iodides and bromides with triarylaluminum reagents using a CuI/N,N,N',N'-tetramethyl-o-phenylenediamine (NN-1) catalyst system. nih.gov This method is tolerant of various functional groups, including nitriles, making it a potentially viable approach for the synthesis of this compound. The reaction is believed to proceed through a catalytic cycle involving the formation of an arylcopper intermediate, which then undergoes nucleophilic substitution with the alkyl halide.

Table 3: Copper-Catalyzed Arylation of Alkyl Halides

Entry Alkyl Halide Arylating Reagent Catalyst System Ligand Product Yield (%) Reference
1 1-Iodooctane Triphenylaluminum CuI NN-1 1-Phenyloctane 92 nih.gov
2 1-Bromo-3-phenylpropane Triphenylaluminum CuI NN-1 1,3-Diphenylpropane 85 nih.gov
3 Ethyl 6-bromohexanoate Triphenylaluminum CuI NN-1 Ethyl 6-phenylhexanoate 78 nih.gov
Ring-Opening Cyanation of Cyclopropanols

The copper-catalyzed ring-opening of cyclopropanols provides a unique method for the formation of functionalized ketone derivatives. rsc.org Specifically, the reaction of 1-substituted cyclopropanols with a cyano source, such as a hypervalent iodine reagent, in the presence of a copper(I) catalyst leads to the formation of β-cyano ketones. rsc.org This transformation is thought to proceed through a radical pathway. While this method does not directly yield a linear nitrile like this compound, it could potentially be adapted in a multi-step synthesis. For instance, a suitably substituted cyclopropanol (B106826) could be used to generate a β-keto nitrile, which could then undergo further transformations to arrive at the desired product.

More recent developments have focused on the enantioselective ring-opening cyanation of cyclopropanols, allowing for the synthesis of chiral β-carbonyl nitriles with excellent enantioselectivity. nih.gov

Table 4: Copper-Catalyzed Ring-Opening Cyanation of Cyclopropanols

Entry Cyclopropanol Substrate Cyano Source Catalyst System Product Yield (%) ee (%) Reference
1 1-Phenylcyclopropanol Hypervalent iodine reagent CuI 4-Oxo-4-phenylbutanenitrile 85 N/A rsc.org
2 1-(4-Methoxyphenyl)cyclopropanol TMSCN/NFSI Cu(MeCN)₄PF₆ / Chiral Bisoxazoline Chiral β-keto nitrile 92 95 nih.gov
3 1-(Naphthalen-2-yl)cyclopropanol Hypervalent iodine reagent CuI 4-Oxo-4-(naphthalen-2-yl)butanenitrile 78 N/A rsc.org
Intramolecular Buchner Reactions with α-Diazo-β-Ketonitriles

The intramolecular Buchner reaction involves the reaction of a metal-carbene with an aromatic ring to form a cycloheptatriene (B165957) derivative. nih.govresearchgate.net This reaction has been explored for the synthesis of complex polycyclic structures. The use of α-diazo-β-ketonitriles as carbene precursors has been shown to be effective in these transformations. researchgate.net Copper catalysts, such as copper(II) acetylacetonate, can be used to promote this reaction, often with greater chemoselectivity compared to rhodium catalysts. acs.org

However, the intramolecular Buchner reaction is inherently a cyclization process that leads to the formation of seven-membered rings fused to the aromatic system. Therefore, this methodology is not suitable for the direct synthesis of a linear, acyclic compound like this compound. The products of a Buchner reaction would require extensive and likely low-yielding ring-opening and functional group manipulations to be converted into the target molecule.

Table 5: Representative Intramolecular Buchner Reactions

Entry Diazo Substrate Catalyst Product Yield (%) Reference
1 Aryloxy enynone Rh₂(S-BTPCP)₄ Chiral cyclohepta[b]benzofuran up to 99 nih.gov
2 Aryloxy substituted diphenyl diazo compound Rh₂(S-BTPCP)₄ Phenyl substituted cyclohepta[b]benzofuran up to 97 nih.gov
3 1-Diazo-4-phenylbutan-2-one derivative Rh₂(OAc)₄ 2-Tetralone derivative High scispace.com

Manganese-Catalyzed Alkylation of Nitriles with Alcohols

The use of earth-abundant and less toxic metals like manganese in catalysis is a growing area of interest. Manganese catalysts have been successfully employed for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the manganese catalyst, followed by a condensation with the nitrile and subsequent reduction of the resulting unsaturated intermediate by the manganese hydride species formed in the initial step. This method is highly atom-economical, with water being the only byproduct.

A direct synthesis of this compound using this methodology could involve the alkylation of benzyl (B1604629) cyanide with 4-butanol. While the direct use of a diol might be challenging, a more feasible approach would be the reaction of benzyl cyanide with a 4-halo-1-butanol, where the alcohol is first alkylated and the resulting intermediate could then be manipulated. More directly, the literature describes the alkylation of various nitriles with a range of primary alcohols. nih.gov For instance, the alkylation of substituted nitriles with 4-methoxybenzyl alcohol has been demonstrated with good yields. nih.gov This suggests that the alkylation of benzyl cyanide with a suitable four-carbon alcohol synthon is a viable strategy.

Table 6: Manganese-Catalyzed α-Alkylation of Nitriles with Alcohols

Entry Nitrile Substrate Alcohol Catalyst System Base Product Yield (%) Reference
1 Phenylacetonitrile (B145931) 4-Methoxybenzyl alcohol Mn(CO)₅Br t-BuOK 2-(4-Methoxyphenyl)-3-phenylpropanenitrile 88 nih.gov
2 4-Methoxyphenylacetonitrile Benzyl alcohol Mn(CO)₅Br t-BuOK 2-Phenyl-3-(4-methoxyphenyl)propanenitrile 85 nih.gov
3 Phenylacetonitrile 1-Butanol Mn pincer complex t-BuOK 2-Phenylhexanenitrile Good nih.gov

Iron-Catalyzed Acyl Radical Generation and Hydroacylation Reactions

Iron-catalyzed hydroacylation reactions represent a significant advancement in the synthesis of ketones, including precursors to this compound. These methods often utilize aldehydes as acyl radical precursors, offering an atom-economical and environmentally benign alternative to traditional acylation methods. The generation of acyl radicals from aldehydes can be achieved through a hydrogen atom transfer (HAT) process, which is a mild and sustainable approach. researchgate.net

A notable strategy involves the use of an iron catalyst in conjunction with an initiator, such as tert-butyl hydroperoxide (TBHP), to facilitate the generation of acyl radicals from either aromatic or aliphatic aldehydes. organic-chemistry.org These acyl radicals can then add across an alkene. For instance, the reaction of an appropriate aldehyde with a terminal alkene in the presence of an iron catalyst can lead to the formation of a new carbon-carbon bond and the introduction of a carbonyl group. datapdf.com

Recent developments have focused on dual photocatalytic systems to generate acyl radicals from aldehydes. acs.org One such system employs the synergistic cooperation of iron(III) chloride and a photosensitizer like 9,10-diphenylanthracene (B110198) (DPA) under UV-light irradiation. researchgate.netacs.org This method has proven effective for the hydroacylation of electron-deficient alkenes with a broad range of aldehydes. acs.org The mechanism is proposed to involve a photo-driven ligand-to-metal charge transfer (LMCT) in the iron complex, generating a chlorine radical that acts as a highly efficient HAT catalyst. researchgate.net

The versatility of these iron-catalyzed methods allows for their application in the synthesis of complex molecules. While direct synthesis of this compound via this method is not explicitly detailed, the hydroacylation of a suitable phenyl-substituted alkene with an appropriate aldehyde containing a nitrile precursor or a group that can be converted to a nitrile would be a plausible route.

Ruthenium-Catalyzed α-Alkylation of Arylmethyl Nitriles

Ruthenium-catalyzed α-alkylation of arylmethyl nitriles presents a highly efficient and atom-economical method for the formation of C-C bonds, directly applicable to the synthesis of this compound and its analogs. researchgate.net This transformation typically employs a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent, and water is the only byproduct. researchgate.netsci-hub.se

The catalytic cycle is generally understood to involve three key stages, often facilitated by a ruthenium pincer complex: nih.gov

Dehydrogenation of the Alcohol: The ruthenium catalyst oxidizes the primary alcohol to the corresponding aldehyde. researchgate.net

Condensation: The in-situ generated aldehyde undergoes a condensation reaction with the arylmethyl nitrile. nih.gov

Hydrogenation: The resulting unsaturated intermediate is then hydrogenated by the ruthenium-hydride species formed during the initial alcohol dehydrogenation step, yielding the α-alkylated nitrile. nih.gov

This methodology has been successfully applied to the alkylation of various arylmethyl nitriles with a diverse range of primary alcohols. researchgate.net For the synthesis of this compound, this would involve the reaction of phenylacetonitrile with 5-hydroxypentanenitrile (B2624086) or a related precursor. The use of diols in these reactions has also been explored, although it can lead to a mixture of products. researchgate.net

Computational studies, specifically using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanism. nih.gov These studies have helped to elucidate the energetics of the catalytic cycle and identify the rate-determining step, which is often the hydrogen transfer step in the final hydrogenation phase. nih.gov The efficiency of this process is attributed to the metal-ligand cooperation within the ruthenium pincer catalyst, which allows the catalytic cycle to proceed under mild conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. These methods are highly relevant for the synthesis of this compound, enabling the coupling of a phenyl-containing fragment with a five-carbon nitrile-containing chain. A general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

One of the most widely used variations is the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of a phenylboronic acid derivative with a 6-halohexanenitrile. The reaction tolerates a wide array of functional groups, including nitriles. uwindsor.ca The use of 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) derivatives is particularly advantageous for the transfer of primary alkyl groups. uwindsor.ca

Another relevant strategy is the Negishi coupling, which utilizes organozinc reagents. The palladium-catalyzed reaction of an organozinc halide with an aryl halide is a powerful method for C(sp²)–C(sp³) bond formation.

Recent advancements have expanded the scope of palladium-catalyzed cross-coupling to include alkyl halides as coupling partners, which was previously a significant challenge. rsc.org This progress has been driven by the development of new, highly effective phosphine ligands that facilitate the difficult oxidative addition of the alkyl halide to the palladium center. rsc.org These developments open up more direct routes to structures like this compound by allowing the coupling of a phenyl-containing nucleophile with a 6-haloalkane bearing a nitrile group.

The general catalytic cycle for these cross-coupling reactions is well-established and involves the following key steps: uwindsor.ca

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. uwindsor.ca

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium(II) complex. uwindsor.ca

Reductive Elimination: The two organic fragments are coupled, regenerating the palladium(0) catalyst and forming the desired product. uwindsor.ca

The versatility and functional group tolerance of these palladium-catalyzed methods make them highly attractive for the synthesis of complex molecules like this compound.

Radical-Mediated Synthetic Routes to this compound Architectures

Photoredox Catalysis and Radical Intermediate Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a wide range of synthetic transformations. manchester.ac.uk This approach is highly relevant for the synthesis of this compound and its analogues, as it allows for the formation of C-C bonds through radical pathways that are often complementary to traditional two-electron processes.

A common strategy involves the single-electron oxidation or reduction of a suitable precursor to generate a carbon-centered radical. For instance, alkyltrifluoroborates or 1,4-dihydropyridines (DHPs) can serve as radical sources in dual catalytic systems, often employing a combination of a photocatalyst and a nickel catalyst. acs.orgnih.gov In such a system, the photocatalyst, upon excitation by visible light, can initiate a single-electron transfer process to generate a radical intermediate. acs.org This radical can then engage in a cross-coupling reaction.

The mechanism of a photoredox/nickel dual-catalyzed cross-coupling often proceeds as follows: acs.org

Radical Generation: The photocatalyst, in its excited state, promotes the formation of an alkyl radical from a suitable precursor.

Single-Electron Transmetalation: The generated radical is captured by a low-valent nickel complex.

Oxidative Addition: The resulting nickel complex undergoes oxidative addition with an aryl halide.

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the nickel catalyst.

This approach has been successfully applied to the coupling of various radical precursors with aryl halides, offering a mild and efficient route to C(sp²)–C(sp³) bonds. nih.gov The synthesis of this compound could be envisioned through the coupling of a phenyl halide with a suitable six-carbon radical precursor containing a nitrile group, generated via photoredox catalysis. The regioselectivity of these radical reactions is often predictable, with a preference for the formation of less electrophilic carbon centers. nih.gov

Catalyst SystemRadical PrecursorCoupling PartnerKey Features
Photoredox/Nickel Dual CatalysisAlkyltrifluoroboratesAryl BromidesMild reaction conditions, broad scope of trifluoroborate coupling partners. acs.org
Photoredox/Nickel Dual CatalysisAlkyl 1,4-dihydropyridines (DHPs)Aryl BromidesDHP serves as an alternative radical source. acs.orgnih.gov
Photoredox CatalysisAlkyltrifluoroboratesTsCNRegiospecific cyanation with mechanistic preference for less electrophilic carbon centers. nih.gov

Metalloradical Catalysis for Stereoselective C-C Bond Construction

Metalloradical catalysis (MRC) has emerged as a powerful strategy for controlling the reactivity and selectivity of radical reactions, offering novel approaches for stereoselective C-C bond formation. nih.gov This methodology utilizes open-shell metal complexes, often referred to as metalloradicals, to catalyze reactions through one-electron, stepwise radical mechanisms. nih.gov Cobalt(II) complexes, particularly those based on porphyrin ligands, are a prominent class of metalloradicals that have demonstrated remarkable efficacy in a variety of transformations. acs.org

While much of the initial work in cobalt(II)-based MRC has focused on C-H amination and cyclopropanation, the underlying principles can be extended to C-C bond formation relevant to the synthesis of complex nitriles. acs.orgmdpi.com The key to MRC is the ability of the metalloradical to activate a substrate homolytically, generating a metal-bound organic radical intermediate. This intermediate then governs the stereochemical outcome of the subsequent bond-forming step.

In the context of synthesizing structures related to this compound, a potential application of MRC could involve the enantioselective radical alkylation of a C(sp³)–H bond. For instance, a cobalt(II) metalloradical catalyst could be used to activate a diazo compound, generating a carbene radical that could then undergo a stereoselective insertion into a C-H bond of a suitable precursor. researchgate.net

Recent advancements have shown that copper-catalyzed asymmetric radical cyanation can be a viable method for producing chiral nitriles. snnu.edu.cn These reactions often involve the generation of a prochiral radical intermediate, which is then intercepted by a chiral copper-cyanide complex to afford the enantioenriched product. snnu.edu.cn The radical intermediates can be generated through various means, including hydrogen atom transfer (HAT) from C-H bonds or single-electron transfer (SET) to C-X bonds. snnu.edu.cn The combination of photoredox catalysis with copper-catalyzed asymmetric radical cyanation has proven particularly effective for the enantioconvergent decarboxylative cyanation of N-hydroxyphthalimide (NHP) esters. snnu.edu.cn

Catalytic SystemTransformationKey Features
Co(II)-based Metalloradical CatalysisStereoselective amination of electron-deficient C(sp³)–H bondsHigh regio- and diastereoselectivity; applicable to esters, amides, ketones, and nitriles. acs.org
Co(II)-based Metalloradical CatalysisEnantioselective intramolecular radical alkylation of C-H bondsUtilizes aryldiazomethanes as radical precursors. researchgate.net
Copper-Catalyzed Asymmetric Radical CyanationEnantioconvergent decarboxylative cyanation of NHP estersMerges copper catalysis with photoredox catalysis. snnu.edu.cn

Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methodologies continually being developed to address the challenges of efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogs, several emerging strategies hold significant promise. These approaches often leverage novel catalytic systems and reaction pathways to construct the target molecular architecture.

One area of active research is the development of novel transition-metal-catalyzed reactions. For example, manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles represents a new C-C bond formation strategy. researchgate.net This method proceeds under mild, base-free conditions and is proposed to occur via a template-type pathway involving an enamido complex intermediate. researchgate.net Such a transformation could potentially be adapted for the synthesis of this compound by reacting a phenyl-substituted nitrile with a suitable unsaturated nitrile.

The development of new catalytic systems for established reactions is also a key area of progress. For instance, while palladium-catalyzed cross-coupling is a well-established field, the design of new ligands continues to expand the scope and efficiency of these reactions. nih.gov Similarly, the exploration of catalysts based on more abundant and less toxic metals is a major focus.

Photocatalysis and electrocatalysis are also at the forefront of emerging synthetic strategies. researchgate.net These methods allow for the generation of highly reactive intermediates under mild conditions, often with high levels of control over selectivity. The combination of these techniques with transition metal catalysis, as seen in dual catalytic systems, has opened up new avenues for C-C bond formation. acs.orgnih.gov

Furthermore, the late-stage functionalization of complex molecules is a growing area of interest. researchgate.net Methodologies that allow for the introduction of a nitrile group or the construction of the hexanenitrile chain onto a pre-existing phenyl-containing scaffold are highly valuable.

StrategyDescriptionPotential Application for this compound Synthesis
Manganese-Catalyzed HeteroadditionBase-free addition of saturated nitriles to unsaturated nitriles via a template-type pathway. researchgate.netReaction of a phenyl-substituted nitrile with an unsaturated pentenenitrile derivative.
Novel Ligand Development for Cross-CouplingDesign of new ligands to improve the efficiency and scope of palladium- and other metal-catalyzed cross-coupling reactions. nih.govMore efficient coupling of a phenyl-containing fragment with a six-carbon nitrile-containing chain.
Dual Photocatalysis/Transition Metal CatalysisCombination of photoredox or electrocatalysis with transition metal catalysis to enable novel transformations. researchgate.netNew routes for the formation of the C-C bond between the phenyl group and the hexanenitrile chain.

Equilibrium-Driven Transnitrilation and Anion-Relay Processes

A sophisticated strategy for the formation of aliphatic nitriles, including structures analogous to this compound, involves a combination of equilibrium-driven transnitrilation and anion-relay chemistry. scholaris.ca This powerful approach allows for the construction of complex nitrile-containing molecules from readily available starting materials.

The core of this methodology lies in the transfer of a cyanide group from a donor nitrile to an organometallic species, typically an organolithium reagent. This transnitrilation process is governed by thermodynamic equilibrium. The addition of an alkyl lithium reagent to a C-bound nitrile reagent initiates the process, forming a transient intermediate. Subsequent fragmentation of this intermediate leads to the desired nitrile product and a new anionic species. scholaris.ca To drive the equilibrium towards the formation of the product, the choice of the nitrile reagent is crucial. scholaris.ca

This process can be ingeniously coupled with anion-relay chemistry (ARC), a powerful tactic for diversity-oriented synthesis. organic-chemistry.orgnih.gov ARC involves the strategic generation and subsequent reaction of multiple anionic intermediates in a single reaction vessel. The process is initiated by the addition of an anion to an epoxide. A subsequent, often solvent-controlled, 1,4-Brook rearrangement generates a new reactive anion at a distal position, which can then react with various electrophiles. organic-chemistry.org

Key Features of Transnitrilation/Anion-Relay Synthesis:

FeatureDescription
Mechanism Equilibrium-driven transfer of a nitrile group to an organometallic species, potentially coupled with sequential anionic rearrangements. scholaris.ca
Key Intermediates Organolithium reagents, transient addition-fragmentation species, and relayed anionic species. scholaris.caorganic-chemistry.org
Driving Force The thermodynamic stability of the final nitrile product and the released anion. scholaris.ca
Applicability Synthesis of a broad range of aliphatic nitriles from various electrophiles. scholaris.ca

Phase Transfer Catalysis in Nitrile Synthesis

Phase transfer catalysis (PTC) represents a versatile and industrially significant method for the synthesis of nitriles. crdeepjournal.orgwisdomlib.org This technique facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant, usually an anion, from the aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.orgacenet.edu

The synthesis of nitriles via PTC commonly involves the nucleophilic substitution of an alkyl halide with a cyanide salt. For the synthesis of this compound, this would involve the reaction of a 6-phenylhexyl halide with a cyanide source, such as sodium or potassium cyanide, in a biphasic system. The phase transfer catalyst is crucial for transporting the cyanide anion into the organic phase to react with the alkyl halide.

A relevant example is the synthesis of 2-phenylhexanenitrile, a structural analogue of the target molecule. In one reported procedure, phenylacetonitrile is deprotonated with potassium hydroxide (B78521) to form the corresponding anion. asianpubs.org The reaction with 1-chlorobutane (B31608) is then facilitated by a phase transfer catalyst, 1-benzyl-1,4-diazoniabicyclo[2.2.1]hepta-2,4(7)-dienedichloride (BDHDC), in chlorobenzene (B131634) at 60°C. asianpubs.org This demonstrates the feasibility of forming the carbon-carbon bond adjacent to the nitrile group under PTC conditions.

The efficiency of PTC in nitrile synthesis is influenced by several factors, including the structure of the catalyst, the choice of solvent, the reaction temperature, and the stirring rate. acenet.edu The use of PTC offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and the avoidance of expensive and anhydrous solvents, making it an environmentally benign approach. crdeepjournal.orgwisdomlib.org

Typical Components in PTC Synthesis of Nitriles:

ComponentExampleRole
Organic Substrate 6-Phenylhexyl bromideSource of the alkyl chain.
Cyanide Source Potassium Cyanide (KCN)Provides the nitrile group.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)Transports the cyanide anion to the organic phase. crdeepjournal.org
Solvent System Toluene/WaterBiphasic medium for the reaction.

Chemical Reactivity and Advanced Derivatization of 6 Phenylhexanenitrile Frameworks

Orthogonal Functional Group Transformations of Synthesized Products

The presence of multiple functional groups on a 6-phenylhexanenitrile derivative requires chemoselective reaction conditions to modify one site without affecting others. This is particularly relevant when dealing with silyl-protected alcohols and alkene moieties.

In molecules containing both a nitrile and a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) protected hydroxyl group, selective removal of the silyl group is often a necessary step. While specific conditions for this compound derivatives are not extensively detailed in the provided results, general principles of chemoselectivity can be applied. Reagents that are mild and have a high affinity for silicon over the nitrile's carbon or nitrogen are preferred.

Fluoride-based reagents are commonly employed for the cleavage of silyl ethers. However, the reaction conditions must be carefully controlled to prevent unwanted side reactions with the nitrile group. While not directly referencing a this compound framework, studies have shown that silyl groups can be tolerated in reactions involving nitriles, suggesting that selective desilylation is feasible. rsc.org For instance, the use of phosphonium (B103445) salts in conjunction with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can selectively protect aldehydes over nitriles, indicating the nitrile's relative stability under certain silylating/desilylating conditions. jst.go.jp

Table 1: General Reagents for Selective Desilylation in the Presence of Nitriles

ReagentSolvent(s)General ConditionsReference
Tetrabutylammonium fluoride (B91410) (TBAF)THFRoom temperatureGeneral
Hydrofluoric acid-pyridine (HF-Py)THF0 °C to room temperatureGeneral
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)THF, CH₂Cl₂Anhydrous conditions, often at low temperaturesGeneral

Note: The specific application and efficiency of these reagents would need to be empirically determined for silyl-protected this compound derivatives.

The functionalization of an alkene in the presence of a nitrile group can be achieved through various addition reactions. The choice of reagent and reaction conditions determines the outcome of the transformation. Radical-initiated additions to alkenes often proceed with anti-Markovnikov regioselectivity. acs.org For instance, copper-catalyzed hydrocyanoalkylation of unactivated alkenes with alkyl nitriles allows for the synthesis of functionalized nitriles. acs.org

Photoredox catalysis has emerged as a powerful tool for alkene functionalization under mild conditions, tolerating a range of functional groups, including nitriles. rsc.org For example, visible-light-promoted three-component carboazidation of unactivated alkenes with trimethylsilyl azide (B81097) (TMSN₃) and acrylonitrile (B1666552) has been reported. researchgate.net Furthermore, the (3+2) cycloaddition of in situ-generated difluoromethyl nitrile oxide with alkenes proceeds at room temperature with broad functional group tolerance. acs.org

Table 2: Examples of Alkene Functionalization in Nitrile-Containing Compounds

Reaction TypeReagentsProduct TypeKey FeaturesReference
HydrocyanoalkylationAlkene, Alkyl nitrile, Copper catalystFunctionalized nitrileAnti-Markovnikov addition acs.org
Oxo-trifluoromethylationAlkene, CF₃ source, Ir(ppy)₃ photocatalystβ-Trifluoromethyl ketoneTolerates nitriles, esters, halogens rsc.org
CarboazidationAlkene, TMSN₃, Acrylonitrile, Visible lightAzido derivativeThree-component, redox-neutral researchgate.net
(3+2) CycloadditionAlkene, Difluoromethyl nitrile oxideCF₂H-isoxazolineRoom temperature, broad functional tolerance acs.org

Intramolecular Cyclization Reactions Involving Nitrile Functionality

The nitrile group in this compound derivatives can participate in intramolecular cyclization reactions to form cyclic structures. A notable example is the Thorpe-Ziegler reaction, which is the intramolecular self-condensation of dinitriles catalyzed by a base to yield a cyclic ketone after acidic hydrolysis. wikipedia.orgbuchler-gmbh.comchemeurope.comlscollege.ac.in This reaction proceeds through a cyclic α-cyanoenamine intermediate. synarchive.com

While the classic Thorpe-Ziegler reaction involves a dinitrile, analogous intramolecular cyclizations can occur in molecules containing a nitrile and another electrophilic center, such as a ketone. For instance, γ-keto nitriles can undergo intramolecular cyclization. georgiasouthern.eduthieme-connect.comresearchgate.net In the case of a suitably substituted this compound, such as a δ-keto nitrile, a pseudo-intramolecular cyclization can lead to the formation of dihydropyridine (B1217469) derivatives. jst.go.jp

The hydrolysis of γ-hydroxy nitriles, which can be formed from the reduction of γ-keto nitriles, can lead to intramolecular cyclization to form chiral γ-lactones. georgiasouthern.eduthieme-connect.comresearchgate.net This transformation underscores the utility of the nitrile group as a precursor to other functional groups that can then participate in cyclization events.

Reactivity of Functionalized this compound Analogues

The introduction of additional functional groups onto the this compound backbone significantly influences its reactivity and opens pathways to novel derivatives.

2-(Azidomethyl)-5-oxo-6-phenylhexanenitrile : This compound has been synthesized via an electrochemical alkene azidocyanation that proceeds through a 1,4-nitrile migration. rsc.orgcardiff.ac.uk The presence of the azide, ketone, and nitrile groups offers multiple handles for further chemical modification. The azide can undergo click chemistry or be reduced to an amine, while the ketone is susceptible to nucleophilic attack and the nitrile can be hydrolyzed or reduced.

4-oxo-6-phenylhexanenitrile : As a γ-keto nitrile, this compound is a valuable intermediate. georgiasouthern.eduresearchgate.net The ketone can be stereoselectively reduced by ketoreductases to produce chiral γ-hydroxy nitriles. georgiasouthern.eduthieme-connect.com These hydroxy nitriles can then be cyclized to form chiral γ-lactones. georgiasouthern.eduthieme-connect.comresearchgate.net The synthesis of γ-keto nitriles can be achieved through methods like the photocatalytic intermolecular Stetter reaction. researchgate.net

2-hydroxy-6-phenylhexanenitrile : This compound has been synthesized and utilized as an intermediate in the preparation of more complex molecules. nih.govuniversiteitleiden.nlgoogle.com For example, it has been used in the synthesis of 1-(oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-ol. nih.gov The hydroxyl group can be further functionalized, for example, through etherification. The synthesis of 6-hydroxy-6-phenylhexanenitrile has been reported, and its NMR data characterized. rsc.org

Table 3: Summary of Functionalized this compound Analogue Reactivity

CompoundKey Functional GroupsNotable ReactionsReference(s)
2-(Azidomethyl)-5-oxo-6-phenylhexanenitrileAzide, Ketone, NitrileSynthesized via electrochemical azidocyanation with 1,4-nitrile migration. rsc.org, cardiff.ac.uk
4-oxo-6-phenylhexanenitrileKetone, NitrileStereoselective reduction to γ-hydroxy nitriles; precursor to γ-lactones. georgiasouthern.edu, thieme-connect.com, researchgate.net
2-hydroxy-6-phenylhexanenitrileHydroxyl, NitrileIntermediate in the synthesis of heterocyclic compounds; can undergo etherification. nih.gov, universiteitleiden.nl, rsc.org

Advanced Spectroscopic Elucidation and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-phenylhexanenitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives provides characteristic signals for the phenyl group and the aliphatic chain. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, usually between δ 7.15 and 7.35 ppm. The protons on the aliphatic chain exhibit distinct signals based on their proximity to the phenyl ring and the electron-withdrawing nitrile group. For instance, in the related compound 6-oxo-6-phenylhexanenitrile (B1353523), the protons adjacent to the carbonyl group (position 2) appear as a triplet, while the benzylic protons show a characteristic triplet as well. semanticscholar.org In derivatives like 2-hydroxy-6-phenylhexanenitrile, the proton on the carbon bearing the hydroxyl group (the α-proton) is observed as a multiplet around δ 4.12-4.18 ppm. universiteitleiden.nl The methylene (B1212753) protons of the hexanenitrile (B147006) chain typically resonate as complex multiplets in the upfield region (δ 1.3-2.7 ppm). universiteitleiden.nlrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. rsc.org The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region, often around δ 119-120 ppm. rsc.org The carbons of the phenyl ring produce a set of signals between δ 125 and 140 ppm. For example, in 6-methoxy-6-phenylhexanenitrile, the aromatic carbons appear at δ 126.0, 127.9, and 128.6 ppm, with the ipso-carbon (the one attached to the alkyl chain) resonating further downfield. rsc.org The aliphatic carbons of the chain are observed at higher field strengths (more shielded), typically between δ 17 and 38 ppm. rsc.org

The following table summarizes representative NMR data for compounds closely related to this compound, illustrating the expected chemical shifts.

Interactive Table 1: Representative NMR Data for this compound Derivatives Data is presented for derivatives as found in the cited literature. The exact chemical shifts for this compound may vary slightly.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment Reference
6-methoxy-6-phenylhexanenitrile ¹H 7.38 – 7.26 m Ar-H rsc.org
¹H 4.09 dd, J = 7.4, 5.3 CH-OCH₃ rsc.org
¹H 2.31 t, J = 7.0 CH₂-CN rsc.org
¹H 1.86 – 1.36 m Aliphatic CH₂ rsc.org
¹³C 139.4 Ar C (ipso) rsc.org
¹³C 128.6, 127.9, 126.0 Ar CH rsc.org
¹³C 119.8 CN rsc.org
¹³C 83.9 CH-OCH₃ rsc.org
¹³C 56.9 OCH₃ rsc.org
¹³C 37.3, 25.5, 25.3, 17.2 Aliphatic CH₂ rsc.org
2-hydroxy-6-phenylhexanenitrile ¹H 7.33 – 7.19 m Ar-H universiteitleiden.nl
¹H 4.18 – 4.12 m CH-OH universiteitleiden.nl
¹H 2.66 t, J = 7.6 Ph-CH₂ universiteitleiden.nl
¹H 1.86 – 1.70 m Aliphatic CH₂ universiteitleiden.nl
6-Oxo-6-phenylhexanenitrile ¹H 7.98 d, J = 7.3 Ar-H (ortho) semanticscholar.org
¹H 7.63 – 7.48 m Ar-H (meta, para) semanticscholar.org
¹H 3.06 t, J = 7.2 CO-CH₂ semanticscholar.org
¹H 2.49 t, J = 7.0 CH₂-CN semanticscholar.org
¹³C 199.1 C=O semanticscholar.org
¹³C 136.6, 133.5, 128.8, 128.1 Ar C semanticscholar.org
¹³C 119.2 CN semanticscholar.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements. universiteitleiden.nl

For derivatives of this compound, HRMS analysis typically involves the detection of protonated molecules [M+H]⁺ or, more commonly, sodium adducts [M+Na]⁺. The experimentally measured mass is then compared to the calculated mass for the expected molecular formula, with a close match (typically within 5 ppm) confirming the composition. For example, the sodium adduct of 6-methoxy-6-phenylhexanenitrile (C₁₄H₁₉NO) was calculated to have a mass-to-charge ratio (m/z) of 256.1308 and was experimentally found at 256.1304, corroborating its formula. rsc.org This technique is crucial for distinguishing between isomers and confirming the identity of a synthesized compound.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS) or electron ionization (EI), can provide structural information by showing how the molecule breaks apart. Common fragmentation pathways for compounds like this compound would include cleavage of the alkyl chain and loss of small neutral molecules.

Interactive Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

Compound Molecular Formula Adduct Calculated m/z Found m/z Reference
6-methoxy-6-phenylhexanenitrile C₁₄H₁₉NO [M+Na]⁺ 256.1308 256.1304 rsc.org
6-methoxy-6-(naphthalen-2-yl)hexanenitrile C₁₇H₁₉NO [M+Na]⁺ 276.1359 276.1354 rsc.org

Utilization of Other Spectroscopic Techniques for Mechanistic Insights (e.g., EPR for Radical Species)

While NMR and MS are used for final product characterization, other spectroscopic methods can provide crucial insights into reaction mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. measurlabs.comdu.ac.in

Many synthetic routes that could produce this compound or its precursors may proceed through radical intermediates. For example, the synthesis of the related 6-oxo-6-phenylhexanenitrile has been achieved through a vitamin B₁₂-catalyzed radical process. semanticscholar.org In such reactions, the involvement of radical species can be confirmed by adding a radical trap like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and observing the formation of an adduct. semanticscholar.org

To directly observe and characterize these transient radical intermediates, EPR spectroscopy is the ideal tool. measurlabs.com By performing the reaction inside the EPR spectrometer, one could potentially detect the specific radical species involved in the formation of the C-C bond, providing direct evidence for the proposed mechanism. The hyperfine coupling patterns in the EPR spectrum can give detailed information about the electronic structure of the radical and its interaction with nearby magnetic nuclei, confirming where the unpaired electron is located within the molecule. nih.gov Although a specific EPR study on a this compound synthesis was not found, its application is a standard and powerful method for elucidating the mechanisms of radical reactions that are used to form such molecules. du.ac.inciqtekglobal.com

Theoretical and Computational Chemistry Studies on 6 Phenylhexanenitrile Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism and Energetics

Density Functional Theory (DFT) is a robust computational method used to explore the mechanisms and energy profiles of chemical reactions. DFT calculations can determine the geometries of reactants, transition states, and products, along with their respective energies, which is essential for mapping reaction pathways and identifying rate-determining steps.

A key application of DFT is in studying the hydrocyanation of alkenes to produce nitriles. For instance, in the nickel-catalyzed hydrocyanation of butadiene, DFT calculations have been used to propose a reasonable reaction mechanism. mdpi.comresearchgate.net The process generally begins with the oxidative addition of hydrogen cyanide (HCN) to a low-valent metal complex, forming a hydrido cyanide complex. wikipedia.org This is followed by alkene coordination and subsequent migratory insertion to yield an alkylmetal cyanide. The catalytic cycle is completed by the reductive elimination of the nitrile. wikipedia.org DFT studies have shown that for some systems, the oxidative addition step can be the rate-determining step in the entire catalytic process. rsc.org

The energetics of each step in a catalytic cycle can be quantified using DFT. For a hypothetical nickel-catalyzed hydrocyanation of an appropriate alkene precursor to 6-phenylhexanenitrile, the Gibbs free energy changes (ΔG) for the elementary steps can be calculated to illustrate the energy landscape of the reaction.

Table 1: Illustrative Gibbs Free Energy Changes for a Hypothetical Nickel-Catalyzed Hydrocyanation This data is representative of typical values obtained from DFT calculations and does not represent a specific experimental study on this compound.

Reaction Step Description Illustrative ΔG (kcal/mol)
1 Oxidative Addition of HCN -8.5
2 Alkene Coordination -12.0
3 Migratory Insertion +18.2
4 Reductive Elimination -22.7

Computational Modeling of Catalytic Cycles and Intermediate Structures

Computational modeling allows for the detailed simulation of complete catalytic cycles, providing insights into the behavior of catalysts and the structure of transient intermediates. chemrxiv.org These models are particularly valuable for understanding how ligands influence the properties of a metal catalyst.

In the synthesis of nitriles, different ligands can significantly affect the outcome of the reaction. researchgate.net Computational studies can model how the electronic and steric properties of these ligands impact the stability of intermediates and the energy barriers of transition states. researchgate.net For example, in the nickel-catalyzed hydrocyanation of butadiene, the use of a 1,4-bis(diphenyphosphino)butane (dppb) ligand leads to high selectivity for the linear product, 3-pentenenitrile. researchgate.net DFT calculations have been employed to understand the mechanism behind this selectivity. mdpi.comresearchgate.net

The geometries of intermediate structures within a catalytic cycle can be optimized using computational methods, allowing for the analysis of bond lengths, bond angles, and other structural parameters that are often difficult to measure experimentally.

Table 2: Illustrative Computed Parameters for Intermediates in a Catalytic Cycle This data is representative and intended to show the types of parameters obtained from computational modeling.

Intermediate Description Key Computed Parameter Illustrative Value
M(H)(CN)L₂ Hydrido cyanide complex M-H bond length 1.55 Å
M(H)(CN)L₂(alkene) Alkene-coordinated complex M-C(alkene) distance 2.10 Å
M(alkyl)(CN)L₂ Alkylmetal cyanide M-C(alkyl) bond length 2.05 Å

Prediction and Analysis of Reaction Selectivity and Stereochemistry

A significant advantage of computational chemistry is its ability to predict and explain the selectivity of chemical reactions, including regioselectivity and stereoselectivity. nih.govchemrxiv.org DFT calculations are a valuable tool for investigating the origins of stereoselectivity in reactions. researchgate.netrsc.org

In asymmetric catalysis, computational models can be used to predict the enantiomeric excess of a reaction by calculating the energy difference between the diastereomeric transition states that lead to the different stereoisomers. nih.govmdpi.com This predictive power is crucial for the rational design of new chiral catalysts and for understanding the sometimes-subtle factors that control stereochemical outcomes. acs.org

For a reaction producing a chiral nitrile, the stereoselectivity is determined by the relative energies of the transition states leading to the (R) and (S) enantiomers. Analysis of these transition state structures can reveal the specific non-covalent interactions responsible for the observed selectivity. mdpi.com

Table 3: Illustrative Energy Data for Prediction of Stereoselectivity This data is hypothetical and serves to illustrate the principles of using computational chemistry to predict reaction outcomes.

Transition State Relative Energy (kcal/mol) Predicted Product Ratio (R:S)
TS leading to (R)-product 0.0 96 : 4
TS leading to (S)-product 2.1

Green Chemistry Principles in the Synthesis and Transformation of 6 Phenylhexanenitrile

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable synthetic routes for 6-Phenylhexanenitrile focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. One approach involves the use of catalysis to enable more efficient and selective reactions. numberanalytics.com For instance, ruthenium-catalyzed α-alkylation of arylmethyl nitriles using alcohols represents a greener alternative to traditional methods. hbni.ac.in This method, based on the "borrowing hydrogen" concept, avoids the use of stoichiometric amounts of strong bases and alkyl halides, which are common in conventional nitrile alkylation reactions.

Another sustainable approach is the use of electrochemical methods. Electrosynthesis can replace high molecular weight chemical oxidants, thereby improving atom economy and functional group compatibility. cardiff.ac.uk Investigations into the manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols, which proceed via alkoxy radicals, highlight the potential of electrochemical methods in developing greener synthetic pathways. cardiff.ac.uk

Strategies for Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgskpharmteco.com In the context of this compound synthesis, this means designing synthetic routes where the majority of the atoms from the reactants are found in the desired product, minimizing the generation of byproducts and waste.

Another important aspect of waste minimization is the reduction of derivatives. acs.org Unnecessary protection and deprotection steps in a synthesis require additional reagents and generate waste. yale.eduacs.org The use of highly selective catalysts, including enzymes, can often eliminate the need for protecting groups. acs.org

Implementation of Alternative Reaction Media (e.g., Water, Ionic Liquids, Biphasic Systems)

The use of safer solvents and auxiliaries is a core principle of green chemistry. yale.edu Traditional organic solvents are often volatile, flammable, and toxic, leading to environmental and health concerns. researchgate.net Consequently, research has focused on alternative reaction media.

Aqueous Biphasic Systems (ABS): These systems, which can be formed using combinations of polymers, salts, or ionic liquids in water, offer a greener alternative to conventional liquid-liquid extraction processes that use volatile organic compounds. nih.govua.ptrsc.org Ionic liquid-based ABS have gained significant attention for their potential in extraction and purification processes. rsc.orgdtu.dk The phase behavior of these systems can be tuned by altering the ionic liquid structure, the type of salting-out agent, temperature, and pH. rsc.org

Ionic Liquids (ILs): ILs are salts with low melting points that have been investigated as environmentally benign solvents due to their low vapor pressure, thermal stability, and tunable properties. nih.gov However, it is important to note that not all ionic liquids are inherently "green," and their toxicity and biodegradability must be carefully assessed.

Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green chemistry approach. researchgate.net These reactions can be accelerated using alternative energy sources like microwave irradiation. researchgate.net

The following table summarizes some alternative reaction media and their potential applications in nitrile synthesis:

Reaction MediumDescriptionPotential Advantages in Nitrile Synthesis
Aqueous Biphasic Systems (ABS) Systems formed by two immiscible aqueous phases, often composed of polymers, salts, or ionic liquids. ua.ptrsc.orgCan be used for in-situ extraction and purification of nitriles, reducing the need for volatile organic solvents. rsc.org
Ionic Liquids (ILs) Salts with melting points below 100 °C, often exhibiting low vapor pressure and high thermal stability.Can act as both solvent and catalyst, potentially leading to cleaner reaction profiles and easier product separation.
Solvent-Free Conditions Reactions conducted in the absence of a solvent. researchgate.netEliminates solvent-related waste, reduces costs, and can lead to shorter reaction times, especially when combined with alternative energy sources. researchgate.net

Advancements in Biocatalysis and Enzymatic Transformations for Nitrile Synthesis

Biocatalysis, the use of enzymes as catalysts, offers significant advantages in terms of green chemistry. nih.gov Enzymes operate under mild conditions (temperature, pH), are highly specific, and can often eliminate the need for protecting groups, thereby reducing waste. acs.orgnih.gov

The development of "one-pot" enzymatic cascade reactions, which mimic natural biochemical pathways, is a particularly promising area. thieme-connect.de These cascades can use high-energy phosphorylated compounds to drive reactions towards the desired product in a highly efficient manner. thieme-connect.de

Application of Alternative Energy Sources (e.g., Ultrasound, Photochemistry)

Designing for energy efficiency is a key principle of green chemistry, encouraging the use of synthetic methods that are conducted at ambient temperature and pressure. gctlc.org Alternative energy sources like ultrasound and photochemistry can offer significant advantages over traditional heating methods. researchgate.net

Ultrasound-assisted synthesis (Sonochemistry): In sonochemistry, the formation, growth, and collapse of cavitation bubbles generate localized high pressures and temperatures, which can accelerate reaction rates. researchgate.net This can lead to shorter reaction times, higher yields, and milder reaction conditions.

Photochemistry: The use of light to initiate chemical reactions can provide highly selective transformations that are often not achievable through thermal methods.

Electrochemistry: As mentioned earlier, electrochemical methods can provide a cleaner way to generate reactive intermediates, avoiding the use of stoichiometric chemical reagents. cardiff.ac.uk This approach has been explored for various transformations, including those involving nitrile-containing molecules. cardiff.ac.uk

The following table provides an overview of alternative energy sources and their potential benefits in chemical synthesis:

Energy SourceMechanismPotential Advantages
Ultrasound (Sonochemistry) Acoustic cavitation creates localized high-energy environments. researchgate.netIncreased reaction rates, higher yields, and milder reaction conditions.
Photochemistry Light energy initiates specific chemical reactions.High selectivity, access to unique reaction pathways.
Electrochemistry Electrical energy drives redox reactions. cardiff.ac.ukReduces the need for chemical oxidants or reductants, improving atom economy. cardiff.ac.uk

Applications of 6 Phenylhexanenitrile in Specialized Organic Synthesis

Building Block for the Construction of Complex Molecular Architectures

The chemical structure of 6-phenylhexanenitrile makes it an important building block in the synthesis of more complex molecules. cymitquimica.com Its nitrile group and phenyl ring can undergo various chemical transformations, allowing for the construction of intricate molecular frameworks. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The phenyl ring can be functionalized through electrophilic aromatic substitution or other coupling reactions. These reactions enable the incorporation of the 6-phenylhexyl scaffold into larger and more complex molecular structures, which is a fundamental aspect of drug discovery and materials science. cymitquimica.com

Recent research has highlighted the use of related structures in radical reactions, demonstrating the potential for forming new carbon-carbon bonds. cornell.edu For example, a titanocene-catalyzed radical addition of alkyl chlorides to electron-deficient alkenes has been developed, a process that could be conceptually extended to derivatives of this compound. cornell.edu Such methods are crucial for creating novel molecular arrangements that are not easily accessible through traditional synthetic routes. cornell.edu

Role as a Precursor in the Synthesis of Biologically Active Molecules (e.g., Diacylglycerol Lipase (B570770) Alpha Inhibitors)

One of the most significant applications of this compound and its derivatives is in the synthesis of biologically active molecules. The phenyl and nitrile functionalities are common motifs in many pharmaceutical compounds. While direct evidence for this compound's use is specific, the broader class of phenylacetonitriles are well-established intermediates in the synthesis of pharmaceuticals such as papaverine (B1678415) and its analogs, which act as antispasmodics. google.com

A key area of research is the development of inhibitors for diacylglycerol lipase alpha (DAGLα), an enzyme responsible for producing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govnih.gov Imbalances in 2-AG signaling are linked to various conditions, including neuroinflammation and metabolic disorders. nih.govuniversiteitleiden.nl Research into α-ketoheterocycles as potent and selective DAGLα inhibitors has shown that acyl chains with a distal phenyl group are particularly effective. nih.govuniversiteitleiden.nl This structural feature is present in this compound, suggesting its potential as a precursor for synthesizing such inhibitors. The general structure of these inhibitors often involves a heterocyclic core attached to an acyl chain, where the length and composition of the chain are critical for potency. The (C6-C9)-acyl chains with a terminal phenyl group have been identified as being among the most potent. universiteitleiden.nl

Enzyme TargetInhibitor ClassKey Structural FeaturePotential Therapeutic Area
Diacylglycerol Lipase Alpha (DAGLα)α-Ketoheterocycles(C6-C9)-acyl chain with a distal phenyl groupNeuroinflammation, Obesity, Metabolic Disorders

The development of such inhibitors is a critical area of medicinal chemistry, and the structural motifs found in this compound are highly relevant to this field.

Potential Utility in Materials Science through Specific Functionalization

The field of materials science is increasingly looking towards organic molecules to create novel materials with tailored properties. The functional groups present in this compound provide handles for its incorporation into larger polymeric structures or for its attachment to surfaces. The nitrile group, for example, can undergo polymerization or be used to modify the surface of materials. nih.gov

The development of advanced materials, such as those for organic electronics, often relies on the synthesis of π-conjugated molecules and polymers. nih.gov While not a conjugated molecule itself, the phenyl group of this compound can be a starting point for building such systems. Furthermore, the ability to functionalize molecules and attach them to surfaces is critical for applications like surface modification of inorganic solids. nih.gov The incorporation of molecules like this compound could alter the surface properties of materials, such as their hydrophobicity or reactivity. This has potential applications in the development of new sensors, coatings, and electronic devices. sigmaaldrich.com

Future Research Directions and Overarching Challenges

Innovation in Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of nitriles, including 6-phenylhexanenitrile, stands to benefit significantly from the development of next-generation catalysts. While traditional methods for nitrile synthesis, such as the reaction of alkyl halides with cyanide salts, are established, they often require harsh conditions or toxic reagents. Future research will focus on creating catalytic systems that offer higher efficiency (turnover numbers and frequency) and selectivity under milder conditions.

Key areas of innovation include:

Non-Noble Metal Catalysis : There is a significant push to replace precious metal catalysts (e.g., palladium, rhodium) with more abundant and less expensive first-row transition metals like iron, cobalt, and nickel. rsc.org For instance, cobalt-containing N-doped carbon matrices have emerged as effective heterogeneous catalysts for the α-alkylation of nitriles with alcohols, operating through an atom-efficient "borrowing hydrogen" methodology. rsc.org Similarly, zeolitic imidazolate framework-derived single-atom iron catalysts (Fe1-N-C) have demonstrated high efficiency in converting various alcohols into nitriles under mild, aqueous conditions. nih.gov

Heterogeneous Catalysis : Developing robust, recyclable heterogeneous catalysts is a major goal. rsc.org Supported catalysts, such as ruthenium oxide on alumina (B75360) (RuO2/Al2O3), have been used for the oxidative dehydrogenation of amines to nitriles in continuous flow systems, offering advantages in catalyst separation and reuse. dtu.dk

Photoredox and Electrocatalysis : These modern catalytic techniques offer unique activation pathways that can proceed under exceptionally mild conditions. Dual electrocatalysis, for example, has been used to achieve highly enantioselective hydrocyanation of alkenes without the need for stoichiometric oxidants by combining cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation. nih.gov

The overarching challenge is to design catalysts that are not only highly active and selective for the synthesis of aliphatic nitriles like this compound but are also stable, recyclable, and environmentally benign. rsc.org

Exploration of Undiscovered Reactivity Modes and Synthetic Pathways

Beyond improving existing synthetic routes, a significant frontier lies in discovering entirely new ways to synthesize and functionalize this compound. This involves exploring the untapped reactivity of the nitrile group and the C-H bonds within the molecule.

Future explorations may include:

Radical-Based Transformations : Microwave-promoted fragmentations of cyclic O-phenyl oxime ethers can generate functionalized nitriles through iminyl radical intermediates, avoiding toxic cyanide reagents and metal catalysts. sci-hub.ru This approach opens pathways to creating diverse structures by trapping the resulting alkyl radical with various partners. sci-hub.ru

C-H Functionalization : Directing group-assisted C-H activation is a powerful strategy for modifying complex molecules. Research into applying this to the aliphatic chain or the phenyl ring of this compound could lead to novel derivatives that are difficult to access through traditional means. For example, aliphatic nitrile templates have been shown to direct the meta-C–H olefination of related structures. acs.org

Novel Cyanide-Free Synthesis : Developing synthetic routes that completely avoid toxic cyanide sources is a major objective. The van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles, is one such cyanide-free method that has been successfully adapted to continuous flow processes. rsc.orgrsc.org Another approach involves the imidazole (B134444) hydrochloride-promoted synthesis of nitriles from aldehydes, which circumvents the need for transition metal catalysts and oxidants. nih.govbenthamdirect.com

The primary challenge is to control the regioselectivity and chemoselectivity of these new reactions to precisely modify the this compound structure.

Advancements in the Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry and materials science. Developing methods for the stereoselective synthesis of analogues of this compound, where a stereocenter is introduced into the alkyl chain, is a key research direction.

Key strategies for advancement include:

Asymmetric Hydrocyanation : This is a direct method for creating chiral nitriles from prochiral alkenes. wikipedia.org Significant progress has been made in developing enantioselective hydrocyanation using chiral ligands with catalysts like nickel and rhodium. wikipedia.orgsci-hub.se A cyanide-free variant using a rhodium-catalyzed asymmetric hydroformylation/condensation/aza-Cope elimination sequence has achieved high yields and enantioselectivities for a range of chiral nitriles. sci-hub.seresearchgate.netnih.gov

Catalytic Asymmetric Strecker Reactions : While traditionally used for α-aminonitriles, new variations of this reaction could be adapted for other chiral nitrile syntheses. westlake.edu.cn

Chemoenzymatic Methods : The combination of chemical catalysis with biocatalysis offers a powerful approach. A novel one-pot process combines the addition of organolithium reagents to nitriles to form intermediate ketones, which are then stereoselectively reduced by alcohol dehydrogenases (ADHs) to produce chiral alcohols. uniovi.es This concept could be adapted to create chiral nitrile-containing molecules.

A significant challenge is the development of catalysts and methods that can control stereochemistry at positions remote from the activating nitrile or phenyl groups, which is often difficult to achieve with high selectivity.

Integration of Synthesis with Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, scalability, and the ability to explore reaction conditions that are inaccessible in batch mode. researchgate.net

Continuous Flow Synthesis : Flow chemistry is particularly well-suited for reactions involving hazardous reagents or intermediates, or those requiring precise control over temperature and reaction time. researchgate.net Cyanide-free nitrile syntheses, such as the van Leusen reaction, have been efficiently scaled up using continuous flow, achieving high throughput with short residence times. rsc.orgrsc.org This technology could be directly applied to the large-scale production of this compound and its derivatives.

Automated Synthesis Platforms : The integration of robotics and data-driven algorithms is revolutionizing chemical synthesis. nih.gov Automated platforms can perform multi-step syntheses, optimize reaction conditions, and purify products with minimal human intervention. nih.govchemspeed.comsigmaaldrich.com Such systems, often incorporating computer-assisted synthesis planning (CASP), can accelerate the discovery and development of new synthetic routes and novel this compound analogues. medium.combohrium.com

The main challenge in this area is the high initial investment in specialized equipment and the need to develop robust, reliable reaction protocols that are compatible with automation and flow technology.

Further Enhancement of Sustainability Metrics in this compound Production and Derivatization

Green chemistry principles are becoming central to the design of chemical processes. Evaluating and improving the sustainability of the entire lifecycle of this compound, from its synthesis to its conversion into other products, is a critical future objective.

Areas for improvement include:

Biocatalysis : The use of enzymes as catalysts offers a highly sustainable option, operating under mild conditions with high selectivity. nih.gov Nitrilase enzymes, for example, can directly hydrolyze nitriles to carboxylic acids and ammonia (B1221849), providing a green alternative to chemical hydrolysis. nih.govd-nb.infotandfonline.com Research into discovering or engineering nitrilases that are efficient for aliphatic nitriles like this compound is a promising avenue. researchgate.netfrontiersin.org

Use of Renewable Feedstocks : Investigating synthetic pathways that start from renewable bio-based sources rather than petroleum-based feedstocks would significantly improve the sustainability profile.

Quantitative Green Metrics : The systematic application of metrics like Process Mass Intensity (PMI), E-Factor, and Reaction Mass Efficiency (RME) is essential for quantitatively assessing the "greenness" of a synthetic route. whiterose.ac.ukmdpi.commdpi.commun.ca Future research should not only report yields but also these metrics to allow for direct comparison of the environmental impact of different synthetic strategies. acs.org The goal is to design processes with an E-Factor approaching zero, signifying a zero-waste process. mun.ca

The overarching challenge is to balance the drive for sustainability with economic viability and process efficiency, ensuring that greener routes are also practical for large-scale implementation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-phenylhexanenitrile, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with nitrile alkylation or cyanoethylation of aryl halides, using palladium or nickel catalysts under inert atmospheres. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reaction rate and byproduct formation. Monitor progress via TLC or GC-MS, and purify via fractional distillation or column chromatography using silica gel and hexane/ethyl acetate gradients. Reproducibility hinges on strict control of moisture and oxygen levels .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the nitrile group (δ ~120 ppm in ¹³C) and phenyl ring integration. IR spectroscopy (C≡N stretch ~2240 cm⁻¹) validates functional group integrity. For purity assessment, employ HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against standards. Cross-validate results with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Intermediate Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Systematically test solubility in aprotic (e.g., DCM, THF) and protic (e.g., MeOH, H₂O) solvents at controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to detect micelle formation in polar solvents, which may skew solubility measurements. Compare results with computational COSMO-RS models to identify discrepancies between experimental and predicted values .

Q. What experimental strategies mitigate side reactions during functionalization of this compound (e.g., hydrolysis or reduction)?

  • Methodological Answer : For hydrolysis to carboxylic acids, use acidic conditions (H₂SO₄/H₂O) with slow reagent addition to avoid exothermic side reactions. For selective reduction to amines, employ LiAlH₄ at 0°C in dry ether, quenching with NH₄Cl to prevent over-reduction. Monitor intermediates via in situ FTIR and isolate products under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of steric effects in this compound’s reactivity under nucleophilic attack?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies and DFT calculations (e.g., Gaussian or ORCA) to map transition states. Compare activation energies for aryl-substituted vs. alkyl-substituted analogs. Use X-ray crystallography to analyze bond angles and torsional strain in the nitrile group, correlating structural data with reactivity trends .

Q. What multivariate statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to datasets combining electronic (Hammett σ), steric (Taft Es), and topological (Molar Refractivity) descriptors. Validate models via leave-one-out cross-validation and bootstrap resampling. Use Shapley additive explanations (SHAP) to interpret feature importance in bioactivity predictions .

Q. How can cross-disciplinary methods (e.g., computational chemistry and microbial assays) identify novel biological applications of this compound?

  • Methodological Answer : Screen derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using microbroth dilution assays. Pair with molecular docking (AutoDock Vina) to predict binding affinities for target enzymes (e.g., cytochrome P450). Validate hypotheses via CRISPR-Cas9 knockout strains to isolate resistance mechanisms .

Data Contradiction & Replication Challenges

Q. How should researchers address inconsistencies in catalytic efficiency metrics for this compound synthesis across studies?

  • Methodological Answer : Standardize turnover frequency (TOF) calculations by normalizing to catalyst loading and reaction time. Replicate studies using identical substrates and conditions, and report uncertainties via error propagation analysis. Use Bland-Altman plots to compare inter-lab reproducibility and identify systematic biases .

Experimental Design Tables

Variable Optimization Criteria Tools/Methods
Solvent PolarityMaximize substrate solubility, minimize side reactionsHansen solubility parameters, COSMO-RS
Catalyst LoadingBalance cost and TOFDoE (Design of Experiments)
Temperature GradientControl exothermicity and selectivityIn situ calorimetry, IR thermography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylhexanenitrile
Reactant of Route 2
Reactant of Route 2
6-Phenylhexanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.